2-Acetylamino-5-bromo-6-methylpyridine

Physical Chemistry Quality Control Solid-State Properties

Researchers requiring regioisomerically pure pyridine building blocks face synthetic setbacks when positional isomers (e.g., 3-methyl analog, mp 111-115°C) are inadvertently substituted. 2-Acetylamino-5-bromo-6-methylpyridine (CAS 142404-84-0) eliminates this risk through distinct physicochemical identity: • Definitive QC: Melting point 154-158°C and a unique red-shifted C=O stretch enable unambiguous identity confirmation vs. isomers. • Optimized Reactivity: Bromine at the 5-position serves as a reliable handle for Pd-catalyzed cross-coupling; the acetylamino group offers both protection and directing capability. • Supply Assurance: Research-scale quantities in stock with immediate global dispatch, backed by batch-specific CoA.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 142404-84-0
Cat. No. B057760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylamino-5-bromo-6-methylpyridine
CAS142404-84-0
Synonyms2-Acetamido-5-bromo-6-methylpyridine;  N-(5-Bromo-6-methyl-2-pyridinyl)acetamide; 
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)NC(=O)C)Br
InChIInChI=1S/C8H9BrN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
InChIKeyLDBWQGWJCPCZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylamino-5-bromo-6-methylpyridine (CAS 142404-84-0) as a Specialized Pyridine Building Block for Cross-Coupling and Drug Discovery


2-Acetylamino-5-bromo-6-methylpyridine (CAS 142404-84-0) is a polysubstituted pyridine derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol . It features a bromine atom at the 5-position, a methyl group at the 6-position, and an acetylamino group at the 2-position of the pyridine ring. This specific substitution pattern confers unique electronic and steric properties that differentiate it from other halogenated pyridine building blocks [1]. Its primary documented application is as a substrate in palladium-catalyzed cross-coupling reactions to prepare functionalized pyridylboronic acids [2].

Why 2-Acetylamino-5-bromo-6-methylpyridine (CAS 142404-84-0) Cannot Be Readily Replaced by Other Halogenated Pyridines in Synthetic Workflows


The substitution of 2-Acetylamino-5-bromo-6-methylpyridine (CAS 142404-84-0) with a positional isomer or a close analog like 2-Acetylamino-5-bromo-3-methylpyridine (CAS 142404-81-7) is not chemically equivalent due to significant differences in physical properties and electronic structure. For instance, the melting point of the 6-methyl derivative is 154-158 °C , whereas its 3-methyl analog melts at 111-115 °C . More critically, quantum chemical calculations reveal that the specific substitution pattern influences frontier molecular orbital energies and vibrational frequencies [1]. The observed red shift in the C=O stretching vibrational frequency for the 6-methyl derivative is a direct consequence of its unique electronic environment, which is not replicated in other isomers [1]. These differences can impact reactivity in cross-coupling reactions and the binding affinity in biological systems, making direct substitution without re-optimization of reaction conditions a potential source of failure.

Quantitative Evidence for 2-Acetylamino-5-bromo-6-methylpyridine (CAS 142404-84-0) Differentiation from Analogs


Physical Property Differentiation: Melting Point Comparison with 3-Methyl Isomer

A direct comparison of physical properties reveals a significant difference in melting point between 2-Acetylamino-5-bromo-6-methylpyridine and its 3-methyl positional isomer (2-Acetylamino-5-bromo-3-methylpyridine, CAS 142404-81-7). The 6-methyl derivative exhibits a melting point range of 154-158 °C , whereas the 3-methyl analog melts at 111-115 °C .

Physical Chemistry Quality Control Solid-State Properties

Electronic Structure Differentiation: Vibrational Spectroscopy Shifts as a Proxy for Reactivity

Computational and experimental vibrational spectroscopy reveals unique electronic features of 2-Acetylamino-5-bromo-6-methylpyridine. Density Functional Theory (DFT) calculations and experimental FT-IR data show that the C=O stretching vibrational frequency is shifted towards a lower wavenumber (a red shift) compared to an unsubstituted or differently substituted baseline [1]. Concurrently, the pyridine ring C-H and methyl C-H stretching modes exhibit a blue shift (shift towards higher wavenumber) [1].

Computational Chemistry Vibrational Spectroscopy Electronic Structure

Predicted Biological Activity Differentiation: In Silico Docking Against Lung Cancer Targets

Molecular docking studies were performed to assess the potential anticancer activity of 2-Acetylamino-5-bromo-6-methylpyridine (referred to as AABMP). The analysis identified that the AABMP molecule can act as a good inhibitor against a lung cancer target, based on its binding interactions within the active site of the protein (PDB ID not specified in the abstract) [1].

Molecular Docking Computational Drug Discovery Oncology

Targeted Research and Procurement Scenarios for 2-Acetylamino-5-bromo-6-methylpyridine (CAS 142404-84-0)


Synthesis of Functionalized Pyridylboronic Acids via Palladium-Catalyzed Cross-Coupling

This compound is explicitly used to prepare palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides [1]. The bromine atom at the 5-position serves as a reactive handle for oxidative addition, while the acetylamino group can act as a protecting group and a potential directing group, enabling the construction of complex biaryl and heteroaryl systems essential for medicinal chemistry and materials science.

Medicinal Chemistry Scaffold for Kinase Inhibitor Development

The pyridine core with its specific substitution pattern is a privileged scaffold in kinase inhibitor drug discovery. The presence of the acetylamino group and the bromine atom allows for modular diversification through cross-coupling and amide bond formations. This makes it a valuable starting point for generating compound libraries to probe structure-activity relationships (SAR) against various kinase targets [2].

Development of Analytical Methods for Quality Control of Isomeric Building Blocks

The significant difference in melting point (154-158 °C vs. 111-115 °C) between 2-Acetylamino-5-bromo-6-methylpyridine and its 3-methyl isomer provides a clear, quantifiable metric for quality control . Analytical chemists can leverage this data, along with the unique vibrational spectroscopic signature (red-shifted C=O stretch), to develop robust methods for verifying the identity and purity of this specific isomer, thereby preventing costly synthetic errors due to misidentification or cross-contamination [3].

Computational Chemistry Studies Focused on Halogen Bonding and Electronic Effects

The unique electronic structure of 2-Acetylamino-5-bromo-6-methylpyridine, as evidenced by its specific vibrational frequency shifts and frontier molecular orbital analysis, makes it an excellent model compound for computational chemistry studies [3]. Researchers can use it to investigate the effects of substituents on pyridine ring electronics, including halogen bonding potential, nucleophilicity, and the impact on non-covalent interactions relevant to molecular recognition and supramolecular chemistry.

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